2-ethyl-2-mercapto-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-2-mercapto-butyric acid: is an organic compound containing a thiol group and a carboxylic acid group. It is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity. The compound’s structure includes a mercapto group (-SH) attached to a butyric acid backbone, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-mercapto-butyric acid typically involves the reaction of 2-ethyl butyric acid with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-ethyl-2-mercapto-butyric acid can undergo oxidation to form disulfides. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alcohol. This reaction often uses reducing agents like lithium aluminum hydride.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted butyric acid derivatives.
Scientific Research Applications
Chemistry: 2-ethyl-2-mercapto-butyric acid is used as a building block in organic synthesis. Its thiol group makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It can act as a reducing agent in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of 2-ethyl-2-mercapto-butyric acid involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and signal transduction pathways.
Comparison with Similar Compounds
2-Mercapto propionic acid: Contains a similar thiol group but with a different carbon backbone.
2-Mercapto acetic acid: Another thiol-containing compound with a shorter carbon chain.
2-Mercapto butyric acid: Similar structure but without the ethyl group.
Uniqueness: 2-ethyl-2-mercapto-butyric acid is unique due to its specific combination of a thiol group and an ethyl-substituted butyric acid backbone. This structure provides distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C6H12O2S |
---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-ethyl-2-sulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
RHWVWTFNVRDIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.